[7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate
Description
Classification and General Characteristics of Pyrrolizidine (B1209537) Alkaloids
Pyrrolizidine alkaloids are broadly classified based on the structure of their necine base (the amino alcohol portion) and the type and position of esterification with necic acids (aliphatic carboxylic acids). phytolab.comphytolab.comscielo.org.mx The necine base typically has a hydroxymethyl substituent at position 1 and can have a hydroxyl group at position 7. scielo.org.mx Esterification can occur at the C-7 and/or C-9 positions. nih.gov
A key structural feature influencing the biological activity of PAs is the presence or absence of a double bond between positions 1 and 2 in the necine base. phytolab.comnih.govscielo.org.mx 1,2-unsaturated PAs are generally considered to be the more toxic forms. phytolab.comphytolab.comscielo.org.mxmdpi.com PAs can exist as tertiary amines (free bases) or as their corresponding N-oxides. scielo.org.mxresearchgate.net The N-oxide form is a product of oxidation of the tertiary amine. scielo.org.mx
There are several classification systems for PAs, with one common approach based on the necine base structure, including retronecine (B1221780), heliotridine (B129409), otonecine (B3428663), and platynecine types. phytolab.comnih.gov Another system classifies them based on the combination of the necine base with necic acid and their binding patterns, such as the senecionine (B1681732), lycopsamine, triangularine, and monocrotaline (B1676716) types. scielo.org.mx Lasiocarpine (B1674526) is often categorized as a lasiocarpine-type PA, which is a 1,2-unsaturated diester. wur.nl
Pyrrolizidine alkaloids and their N-oxides are secondary plant metabolites that serve primarily as a defense mechanism against herbivores. phytolab.comresearchgate.net They are found in a significant number of plant species, with estimates suggesting their occurrence in approximately 6000 flowering plants worldwide. phytolab.comresearchgate.netresearchgate.net The specific PA profile can vary depending on the plant family, genus, or even individual species and plant organ. phytolab.comresearchgate.net
Contextual Significance of Lasiocarpine N-oxide in Alkaloid Research
Research involving Lasiocarpine N-oxide contributes to the broader understanding of pyrrolizidine alkaloid chemistry, occurrence, and fate in various matrices. Studies have investigated its presence in specific plant species, such as Heliotropium ellipticum and Heliotropium hirsutissimum. nih.govwikidata.org Furthermore, research into the properties of Lasiocarpine N-oxide, such as its lipophilicity (measured as log P), provides valuable data for toxicokinetic modeling, which is essential for understanding how these compounds are absorbed, distributed, metabolized, and excreted. thieme-connect.comnih.gov
Detailed research findings on Lasiocarpine N-oxide often involve analytical techniques for its identification and quantification in plant extracts and other samples. Techniques like high-resolution liquid chromatography-mass spectrometry (HR-LCMS/MS) are employed to identify and characterize PAs and their N-oxides. arabjchem.org
Studies comparing the properties of Lasiocarpine N-oxide with its parent alkaloid, lasiocarpine, and other PAs and PANOs provide insights into the impact of N-oxidation on chemical behavior. For instance, experimental data on the log P values of various PAs and their N-oxides, including Lasiocarpine N-oxide, have been reported. thieme-connect.comnih.gov
Here is a table summarizing some reported physical and chemical properties of Lasiocarpine N-oxide:
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₃NO₈ | PubChem nih.gov |
| Molecular Weight | 427.5 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 427.22061701 Da | PubChem nih.gov |
| XLogP3 (predicted) | -0.1 | PubChem nih.gov |
| CAS Number | 127-30-0 | PubChem nih.gov |
Note: Interactive data tables are a feature of the display environment and are represented here in markdown format.
Research also focuses on the relative abundance of Lasiocarpine N-oxide compared to other PAs in different plant species and tissues. For example, studies on Heliotropium species have shown that Lasiocarpine N-oxide, along with europine-N-oxide and heliotrine-N-oxide, can be among the most abundant PAs. wur.nl The relative proportions of different PAs and their N-oxides can vary significantly between species and even within different parts of the same plant. wur.nl
The study of Lasiocarpine N-oxide, therefore, is integral to a comprehensive understanding of the complex world of pyrrolizidine alkaloids, their natural occurrence, chemical characteristics, and behavior in biological and environmental systems.
Lasiocarpine N-oxide is a naturally occurring chemical compound belonging to the class of pyrrolizidine alkaloids (PAs). These compounds are secondary metabolites produced by various plant species, primarily functioning as a defense mechanism against herbivores cfmot.dewur.nltandfonline.commdpi.com. Lasiocarpine N-oxide is characterized by a pyrrolizidine nucleus with an N-oxide moiety biosynth.comontosight.ai.
Structure
2D Structure
Properties
IUPAC Name |
[7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO8/c1-7-13(2)18(23)30-16-9-11-22(27)10-8-15(17(16)22)12-29-19(24)21(26,14(3)28-6)20(4,5)25/h7-8,14,16-17,25-26H,9-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABILZKQMVKFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861777 | |
| Record name | 7-({[2,3-Dihydroxy-2-(1-methoxyethyl)-3-methylbutanoyl]oxy}methyl)-4-oxo-1,2,3,4,5,7a-hexahydro-4lambda~5~-pyrrolizin-1-yl 2-methylbut-2-enoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Distribution of Lasiocarpine N Oxide
Specific Plant Sources of Lasiocarpine (B1674526) N-oxide Lasiocarpine N-oxide has been identified in several specific plant species. Notable sources include various Heliotropium species, such as Heliotropium europaeum, Heliotropium lasiocarpum, Heliotropium ellipticum, Heliotropium hirsutissimum, Heliotropium bovei, Heliotropium rotundifolium, and Heliotropium suaveolenswur.nlmedchemexpress.comnih.govnih.govphytolab.comwikidata.orgmedchemexpress.com. It has also been found in Symphytum speciesnih.govphytolab.com. Research indicates the presence of lasiocarpine N-oxide in Lappula intermedia and Symphytum caucasicumnih.gov. Studies have also detected lasiocarpine N-oxide in peppermint samplesmdpi.com.
Compound Information Table
| Compound Name | PubChem CID |
| Lasiocarpine N-oxide | 5458800 nih.govwikidata.orgnih.govuni.lu |
Data Table: Examples of Plant Genera Containing Pyrrolizidine (B1209537) Alkaloids (Including Lasiocarpine N-oxide)
| Plant Family | Genera Known to Contain PAs (Examples) | Notes |
| Boraginaceae | Heliotropium, Symphytum, Lappula | Major source; includes species known to contain Lasiocarpine N-oxide. |
| Asteraceae | Senecio, Eupatorium | Significant source. |
| Fabaceae | Crotalaria | Contains PAs; Lasiocarpine N-oxide reported in this family. |
Detailed Research Findings
Research has focused on identifying and quantifying pyrrolizidine alkaloids, including Lasiocarpine N-oxide, in various plant sources due to their significance as natural compounds. Studies utilizing techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have been instrumental in detecting and analyzing these alkaloids in plant materials mdpi.comwur.nlmdpi.com. For example, a study on Heliotropium species in Israel identified europine-N-oxide, heliotrine-N-oxide, and lasiocarpine-N-oxide as the most abundant PAs in all plant tissues analyzed, collectively constituting over 85% of the total PAs in some cases wur.nl. The levels of lasiocarpine-N-oxide varied among the species studied, ranging from 0.1–5% in H. rotundifolium to 5–18% in H. suaveolens wur.nl. These findings highlight the variability in PA profiles and concentrations even within the same genus.
Further research has explored the presence of PAs and their N-oxides in various plant-derived products. For instance, studies on herbal teas and culinary herbs have detected lasiocarpine N-oxide in samples like peppermint mdpi.com. The presence of these alkaloids in such widely consumed products underscores the importance of understanding their natural occurrence and distribution cfmot.detandfonline.commdpi.comwur.nl. The ratio of tertiary amine PAs to their N-oxide forms can vary considerably in plants tandfonline.com. Ingested PA N-oxides can be reduced to PA free bases in the digestive tract fao.org.
Biosynthesis of Pyrrolizidine Alkaloids Precursors
Pathways for Pyrrolizidine (B1209537) Core Formation
The formation of the characteristic bicyclic pyrrolizidine core structure is a key step in PA biosynthesis. This process involves the enzymatic transformation of putrescine and spermidine (B129725) nih.govcdnsciencepub.compnas.org. The first committed step in this pathway is catalyzed by homospermidine synthase (HSS) nih.govcdnsciencepub.compnas.org.
Role of Putrescine and Spermidine
Putrescine and spermidine serve as essential substrates for the enzymatic formation of homospermidine, the first pathway-specific intermediate in PA biosynthesis cdnsciencepub.compnas.org. Homospermidine synthase (HSS) catalyzes an NAD+-dependent reaction where an aminobutyl moiety is transferred from spermidine to putrescine cdnsciencepub.compnas.org. This reaction releases 1,3-diaminopropane (B46017) and forms symmetric homospermidine nih.govcdnsciencepub.com.
Early studies using radiolabeled precursors in plants like Crotalaria spectabilis demonstrated the incorporation of labeled ornithine into monocrotaline (B1676716), indicating its role as a precursor to putrescine nih.gov. Further research, including studies with labeled putrescine and spermidine, confirmed their direct involvement as substrates for HSS cdnsciencepub.com. Kinetic studies with plant HSS have shown high specificity for putrescine and spermidine cdnsciencepub.com. It is suggested that in the biosynthesis of homospermidine, one of the two C4 units is derived from spermidine and the other from putrescine cdnsciencepub.com.
The proposed mechanism for HSS involves the reaction of a lysine (B10760008) residue of HSS with spermidine, releasing 1,3-diaminopropane and reducing enzyme-bound NAD+ to NADH. Subsequently, the residue is transferred to putrescine, forming an imine intermediate which is then reduced by the bound NADH to yield homospermidine nih.gov.
Oxidation of homospermidine, likely mediated by copper-dependent diamine oxidases, leads to 4,4´-iminodibutanal, which undergoes cyclization to form pyrrolizidine-1-carbaldehyde. This intermediate is then reduced, likely by an alcohol dehydrogenase, to 1-hydroxymethylpyrrolizidine. Further desaturation and hydroxylation steps, catalyzed by as-yet-unknown enzymes, lead to the formation of the necine base, such as retronecine (B1221780) nih.gov. The necine base is then esterified with a necic acid to form the complete pyrrolizidine alkaloid structure nih.govnih.gov.
Enzymatic Steps in N-oxide Formation within Plants
N-oxidation is a crucial modification in the biosynthesis of pyrrolizidine alkaloids in plants, leading to the accumulation of PAs primarily in their N-oxide form mdpi.comnih.gov. This process involves the oxidation of the tertiary amine nitrogen in the necine base or the esterified alkaloid mdpi.comnih.gov.
While the specific enzymes responsible for N-oxidation of pyrrolizidine alkaloids in plants have been less extensively characterized compared to other biosynthetic steps, research indicates that this conversion is enzymatically catalyzed. Studies in insects that have adapted to feed on PA-containing plants have identified pyrrolizidine alkaloid N-oxygenases, which are flavin-dependent monooxygenases (FMOs), responsible for this detoxification step pnas.orgplos.org. Although these studies are in insects, they provide insight into the potential enzymatic mechanisms involved in N-oxidation of PAs. These insect enzymes show high substrate specificity for PAs pnas.orgplos.org.
In plants, the N-oxidation step is generally considered the final modification in the biosynthesis of many PAs nih.gov. The resulting PA N-oxides are typically the predominant forms found in plant tissues mdpi.comnih.gov. This modification is reversible, meaning PA N-oxides can be reduced back to their tertiary amine form mdpi.comnih.gov. However, in plants, the balance favors the N-oxide form mdpi.comnih.gov.
Detailed research findings on the specific plant enzymes catalyzing the N-oxidation of lasiocarpine (B1674526) or its precursors are still an active area of investigation. However, the presence of the N-oxide moiety in lasiocarpine N-oxide highlights the importance of this enzymatic step in its biosynthesis and accumulation in plants.
Table 1: Key Compounds in Lasiocarpine N-oxide Biosynthesis
| Compound Name | PubChem CID |
| Lasiocarpine N-oxide | 5458800 |
| Putrescine | 1045 |
| Spermidine | 1102 |
Table 2: Enzymatic Steps and Substrates in Pyrrolizidine Core Formation
| Enzymatic Step | Enzyme Name | Substrates | Product |
| First pathway-specific step | Homospermidine synthase | Putrescine, Spermidine | Homospermidine |
| Oxidation and Cyclization of HSS | Diamine oxidase (putative) | Homospermidine | Pyrrolizidine-1-carbaldehyde |
| Reduction of Pyrrolizidine-1-carbaldehyde | Alcohol dehydrogenase (putative) | Pyrrolizidine-1-carbaldehyde | 1-hydroxymethylpyrrolizidine |
| Desaturation and Hydroxylation | Unknown enzymes | 1-hydroxymethylpyrrolizidine | Necine base (e.g., Retronecine) |
| Esterification | Acyltransferase (putative) | Necine base, Necic acid | Pyrrolizidine alkaloid |
| N-oxidation | Monooxygenase (putative) | Pyrrolizidine alkaloid | Pyrrolizidine alkaloid N-oxide |
Note: Putative enzymes are indicated where the specific enzyme has not been definitively identified or characterized in all PA-producing plants.
Metabolic Transformations of Lasiocarpine N Oxide
In Vitro and In Silico Biotransformation Studies
In vitro studies utilizing liver microsomes and hepatocytes from various species, including humans and rats, have been instrumental in elucidating the metabolic pathways of lasiocarpine (B1674526) and its N-oxide. researchgate.netsci-hub.seacs.org These studies have identified a range of metabolites formed through different enzymatic reactions. researchgate.netsci-hub.se In silico methods have also been employed to predict metabolic transformations, particularly focusing on the sites of oxidation by cytochrome P450 enzymes. researchgate.net For instance, in silico studies have suggested that the C3 atom of lasiocarpine is a favored site for hydroxylation leading to toxic metabolites. researchgate.net
In vitro studies with rat hepatocytes and human CYP3A4-transfected HepG2 cells have demonstrated that lasiocarpine is extensively metabolized, yielding a broad spectrum of products. sci-hub.seresearcher.life A significant portion of the metabolized lasiocarpine in these studies remained within the cells, potentially as irreversibly bound products, while detectable amounts of reactive and other metabolites were released into the incubation media. sci-hub.seresearcher.life
Hepatic Metabolism Pathways
The liver is the primary organ for the metabolism of pyrrolizidine (B1209537) alkaloids and their N-oxides. mdpi.compsu.edu Hepatic enzymes catalyze various reactions that can either detoxify these compounds or activate them into toxic metabolites. mdpi.compsu.edu
N-Oxidation as a Detoxification Route
N-oxidation of pyrrolizidine alkaloids to their corresponding N-oxides is generally considered a detoxification pathway. mdpi.comsci-hub.sepsu.edunih.govoup.com This reaction increases the polarity and water solubility of the compounds, facilitating their excretion from the body. mdpi.comoup.comnih.gov While lasiocarpine N-oxide itself is an N-oxidized form, the N-oxidation pathway primarily refers to the conversion of the parent alkaloid, lasiocarpine, to lasiocarpine N-oxide. researchgate.netmdpi.com This conversion can occur in the liver and is mediated by enzymes such as flavin-containing monooxygenases (FMO) and cytochrome P450 enzymes. researchgate.net
Reduction of Lasiocarpine N-oxide to Lasiocarpine
Despite N-oxidation being a detoxification route, lasiocarpine N-oxide can be reduced back to its parent alkaloid, lasiocarpine. mdpi.comresearchgate.netpsu.edunih.govoup.comresearchgate.net This reduction can occur in the gastrointestinal tract by gut microbiota and in the liver by hepatic enzymes, including cytochrome P450 monooxygenases. nih.govresearchgate.netacs.org The reduction of the N-oxide to the more lipophilic parent alkaloid is significant because the parent alkaloid can then undergo metabolic activation to form toxic dehydropyrrolizidine alkaloids (DHPAs). mdpi.comresearchgate.net Studies have shown that most pyrrolizidine alkaloid N-oxides undergo rapid conversion to their corresponding free bases in rumen metabolism, followed by further biotransformation. researchgate.netacs.org
Bioactivation to Dehydropyrrolizidine Alkaloids (DHPAs)
A critical metabolic pathway for lasiocarpine, and consequently for lasiocarpine N-oxide after reduction to lasiocarpine, is bioactivation to dehydropyrrolizidine alkaloids (DHPAs), also known as pyrrolic esters or reactive pyrroles. researchgate.netsci-hub.seresearchgate.netpsu.edunih.govresearchgate.netoup.com This process is primarily mediated by cytochrome P450 enzymes in the liver. mdpi.compsu.eduoup.com DHPAs are highly reactive electrophilic intermediates that can bind covalently to cellular macromolecules like DNA and proteins, leading to hepatotoxicity and carcinogenicity. biosynth.comresearchgate.netmdpi.comoup.commdpi.com
In vitro studies have demonstrated that lasiocarpine is extensively metabolized to dehydrogenation products in both rat and human liver microsomes. researchgate.netnih.gov Lasiocarpine has been shown to form the highest number and amount of these dehydrogenation products compared to other pyrrolizidine alkaloids studied. nih.gov The formation of these reactive metabolites is considered a key step in the toxic mechanism of pyrrolizidine alkaloids. nih.gov
Hydroxylation and Dehydration Steps
The formation of DHPAs from lasiocarpine involves hydroxylation of the necine base, typically at the C3 or C8 position, followed by spontaneous dehydration. mdpi.compsu.edu This process introduces a second double bond into the necine base, leading to the unstable hydroxylated intermediate which readily loses water to form the reactive pyrrolic structure. mdpi.compsu.edu In silico studies have supported the C3 position as a highly probable site for hydroxylation in lasiocarpine mediated by CYP3A4. researchgate.net
Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2B)
Cytochrome P450 (CYP) enzymes play a central role in the metabolic activation of pyrrolizidine alkaloids, including lasiocarpine, to their toxic pyrrolic metabolites. sci-hub.sepsu.edunih.govoup.comjfda-online.comglpbio.com Specifically, isoforms within the CYP3A and CYP2B subfamilies are primarily involved in this bioactivation pathway. mdpi.compsu.eduoup.com
CYP3A4 is considered a major enzyme responsible for the metabolic activation of various pyrrolizidine alkaloids, including lasiocarpine, in human liver microsomes. researchgate.netsci-hub.seacs.orgresearchgate.netresearcher.liferesearchgate.net Studies using human CYP3A4-transfected cells have shown that lasiocarpine is extensively metabolized by this enzyme, leading to the formation of pyrrolic metabolites. sci-hub.seresearcher.life Furthermore, experiments with inhibitors and supersomes containing individual human and rat CYPs have confirmed the significant role of CYP3A/Cyp3a enzymes in lasiocarpine metabolism. researchgate.net The formation of genotoxic metabolites of lasiocarpine has been shown to be dependent on CYP3A4 activity. researchgate.net
While CYP3A4 is a primary enzyme involved in the bioactivation of lasiocarpine, other CYP isoforms, such as those in the CYP2B subfamily, may also contribute to the formation of DHPAs. mdpi.compsu.eduoup.com
Interactive Data Tables
| Metabolic Pathway | Description | Enzymes Involved (Examples) | Outcome (Relative to Toxicity) | Key References |
| N-Oxidation (of Lasiocarpine) | Conversion of lasiocarpine to lasiocarpine N-oxide. | FMO, CYP450 | Detoxification | researchgate.netmdpi.comsci-hub.sepsu.edunih.govoup.com |
| Reduction (of Lasiocarpine N-oxide) | Conversion of lasiocarpine N-oxide back to lasiocarpine. | Gut microbiota, Hepatic CYP450s | Leads to potential bioactivation | mdpi.comresearchgate.netpsu.edunih.govoup.comresearchgate.netacs.org |
| Bioactivation to DHPAs (from Lasiocarpine) | Formation of reactive pyrrolic metabolites through hydroxylation and dehydration of the necine base. | CYP3A4, CYP2B | Bioactivation (Toxic) | mdpi.comresearchgate.netsci-hub.seresearchgate.netpsu.edunih.govresearchgate.netoup.comnih.govresearchgate.net |
| Hydroxylation | Introduction of a hydroxyl group to the necine base (e.g., at C3 or C8). | CYP450 | Step in bioactivation | mdpi.comresearchgate.netpsu.edu |
| Dehydration | Removal of water from the hydroxylated intermediate to form the pyrrolic structure. | Spontaneous | Step in bioactivation | mdpi.compsu.edu |
| Ester Hydrolysis | Cleavage of ester bonds in lasiocarpine. (Mentioned as a detoxification route for PAs in general) | Carboxylesterases | Detoxification | researchgate.netmdpi.comoup.comresearchgate.net |
| Demethylation | Removal of methyl groups. (Observed as a metabolic change for lasiocarpine in some studies) | Not explicitly specified for this step | Variable | researchgate.netsci-hub.seacs.orgglpbio.com |
| Study Type | Findings Related to Lasiocarpine N-oxide Metabolism | Key References |
| In Vitro (Liver Microsomes) | Detection of multiple metabolites, including unstable GSH-reactive metabolites; species-specific differences in metabolite profiles. | researchgate.netacs.org |
| In Vitro (Hepatocytes) | Extensive metabolism of lasiocarpine, formation of reactive and other metabolites, presence of irreversibly bound products. | sci-hub.seresearcher.life |
| In Silico | Prediction of favored sites for hydroxylation leading to toxic metabolites (e.g., C3 of lasiocarpine by CYP3A4). | researchgate.net |
| In Vitro (Rumen) | Rapid reduction of PA N-oxides to parent PAs, followed by further biotransformation. | researchgate.netacs.org |
| In Vitro (CYP-specific) | Confirmation of CYP3A4 as a major enzyme in lasiocarpine metabolism and bioactivation, leading to genotoxic metabolites. | sci-hub.seresearcher.liferesearchgate.net |
Role of Flavin-Containing Monooxygenases (FMO)
Flavin-containing monooxygenases (FMOs) play a significant role in the metabolism of pyrrolizidine alkaloids, particularly in the formation of N-oxides, which is often considered a detoxification pathway. nih.govpnas.orgavma.org Studies on the metabolism of related PAs like senecionine (B1681732) have shown that FMOs are largely responsible for the N-oxidation process. nih.govavma.orgkoreascience.kr For instance, in sheep and hamsters, FMOs were found to catalyze a significant portion of senecionine N-oxide formation in hepatic microsomes. nih.gov In Fischer 344 rats, FMOs were also identified as the primary enzymes for senecionine N-oxidation, exhibiting optimal activity at a pH of 8.5, characteristic of FMOs. koreascience.kr While direct studies specifically on the FMO-mediated metabolism of Lasiocarpine N-oxide are less detailed in the provided results, the established role of FMOs in the N-oxidation of other retronecine-type PAs suggests a potential involvement in the metabolic handling of Lasiocarpine N-oxide as well. The N-oxidation carried out by FMOs typically renders the PAs more water-soluble, facilitating their excretion. semanticscholar.org
Role of Carboxylesterases in Parent Alkaloid Hydrolysis
Hydrolysis, primarily catalyzed by hepatic microsomal carboxylesterases, is another important metabolic pathway for pyrrolizidine alkaloids, leading to the formation of nontoxic necine bases and necic acids. mdpi.comsemanticscholar.orgnih.gov This process is considered a detoxification route, promoting the clearance of these compounds. mdpi.comsemanticscholar.org While carboxylesterases act on the parent pyrrolizidine alkaloids (like lasiocarpine) by hydrolyzing the ester linkages, their direct role in the metabolism of the N-oxide form, Lasiocarpine N-oxide, is less prominent in the context of hydrolysis of the N-oxide itself. However, Lasiocarpine N-oxide can be reduced back to its parent alkaloid, lasiocarpine mdpi.comsemanticscholar.orgresearchgate.net, which can then be subject to hydrolysis by carboxylesterases. Studies investigating the role of carboxylesterase inhibitors on the metabolism of related PAs like senecionine have shown little change in metabolite formation, compared with controls, suggesting a less significant role for carboxylesterases in the direct metabolism of the N-oxide compared to other enzymes like FMOs or cytochrome P450s involved in activation. avma.org
Formation of Reactive Metabolites and Macromolecular Adducts
A critical aspect of Lasiocarpine N-oxide metabolism is its potential conversion into reactive metabolites capable of forming adducts with cellular macromolecules such as DNA and proteins. biosynth.commdpi.comnih.govpnas.orgkoreascience.krwikimedia.orgwikidata.orgcontaminantdb.canih.gov This process is central to the toxic effects associated with pyrrolizidine alkaloids and their N-oxides. Lasiocarpine N-oxide can be metabolically reduced to its parent alkaloid, lasiocarpine, which can then undergo oxidative bioactivation primarily by hepatic cytochrome P450 (CYP) enzymes, particularly CYP3A and CYP2B isoforms, to form reactive pyrrolic metabolites, such as dehydropyrrolizidine alkaloids (DHPAs) or pyrrolic esters. semanticscholar.orgnih.govresearchgate.netresearchgate.net These reactive intermediates are electrophilic and can bind covalently to nucleophilic sites on DNA and proteins. nih.govavma.orgresearchgate.netresearchgate.netthieme-connect.com
DNA Adduct Formation
The formation of DNA adducts is a key mechanism underlying the genotoxicity and carcinogenicity of pyrrolizidine alkaloids and their N-oxides. mdpi.comnih.govkoreascience.krwikidata.orgcontaminantdb.canih.govresearchgate.netnih.govnih.govnih.govx-mol.comresearchgate.net Reactive pyrrolic metabolites, such as DHP, are capable of alkylating DNA. avma.orgkoreascience.krresearchgate.net Studies have shown that Lasiocarpine N-oxide, like its parent compound lasiocarpine and other hepatocarcinogenic PAs and their N-oxides, can lead to the formation of a specific set of DHP-derived DNA adducts. nih.govnih.govx-mol.comresearchgate.net These adducts, including DHP-dG and DHP-dA adducts, are considered potential common biomarkers of PA-induced liver tumor initiation. nih.govnih.govx-mol.comresearchgate.net In vitro studies using rat liver microsomes have demonstrated that Lasiocarpine N-oxide can produce these DNA adducts. nih.govnih.govresearchgate.net The proposed metabolic activation pathway involves the reduction of Lasiocarpine N-oxide to lasiocarpine, followed by CYP-mediated oxidation to reactive intermediates that subsequently bind to DNA. researchgate.netnih.govnih.gov
Protein Adduct Formation
In addition to DNA, reactive metabolites derived from Lasiocarpine N-oxide can also form covalent adducts with cellular proteins. mdpi.comkoreascience.krwikidata.org This interaction with proteins contributes to the cytotoxicity and hepatotoxicity associated with pyrrolizidine alkaloids. researchgate.netnih.gov The electrophilic pyrrolic metabolites can react with nucleophilic amino acid residues in proteins, altering their structure and function. While specific details on protein adduct formation directly from Lasiocarpine N-oxide are less extensively covered in the provided results compared to DNA adducts, the general mechanism of reactive pyrrolic metabolites binding to cellular macromolecules includes proteins. avma.orgresearchgate.netresearchgate.netthieme-connect.com Studies on related PAs have shown the formation of pyrrole-protein adducts. researchgate.net
Glutathione (B108866) Conjugation as a Detoxification Mechanism
Glutathione (GSH) conjugation is a crucial detoxification pathway for reactive electrophilic metabolites, including those derived from pyrrolizidine alkaloids. nih.govpnas.orgavma.orgwikimedia.orgcontaminantdb.ca Reactive pyrrolic metabolites, such as DHP, can be conjugated with GSH, leading to the formation of less reactive and more water-soluble conjugates that can be excreted. nih.govavma.orgresearchgate.netfrontiersin.org This conjugation is catalyzed by glutathione S-transferases. frontiersin.org The formation of GSH-DHP conjugates is considered a detoxification step that can reduce the amount of reactive metabolites available to bind to DNA and proteins. nih.govavma.org Studies have shown a high rate of glutathione-DHP conjugation in liver microsomal incubation mixtures from various species, including hamsters and sheep, which are known to be relatively resistant to PA toxicity. nih.gov Addition of GSH to in vitro microsomal incubations has been shown to decrease the formation of DHP. avma.orgresearchgate.net A new GSH conjugate (Las_M47) has been identified as a metabolite of lasiocarpine, indicating the relevance of this pathway in its metabolism. nih.gov
Interspecies Metabolic Differences
Significant interspecies differences exist in the metabolism of pyrrolizidine alkaloids and their N-oxides, which can contribute to variations in susceptibility to their toxic effects. wikimedia.orgcontaminantdb.canih.gov These differences can manifest in the rates of metabolic activation (formation of reactive pyrroles) versus detoxification pathways (N-oxidation and hydrolysis). mdpi.comnih.gov For example, studies comparing the metabolism of senecionine in different animal species have revealed variations in the production of pyrrolic metabolites and N-oxides. nih.gov Hamsters, a resistant species, showed a high rate of pyrrolic metabolite formation but also a high rate of GSH conjugation. nih.gov Sheep, another resistant species, primarily formed the N-oxide metabolite with much lower production of pyrrolic metabolites. nih.govavma.orgresearchgate.net Differences in the levels and activity of key metabolic enzymes, such as cytochrome P450 isoforms (e.g., CYP3A) and FMOs, contribute to these species-specific metabolic profiles. nih.govavma.orgkoreascience.krresearchgate.net For instance, FMO activity was found to be greater in sheep than in cattle, correlating with higher N-oxide formation in sheep. avma.orgresearchgate.net Strain differences within a species, such as between Fischer 344 and Sprague-Dawley rats, have also been observed in the enzymes catalyzing N-oxidation. koreascience.kr These interspecies and interstrain variations in metabolic pathways influence the balance between the formation of toxic pyrrolic metabolites and the formation of detoxification products like N-oxides and hydrolysis products, ultimately affecting the susceptibility of different species to the toxicity of compounds like Lasiocarpine N-oxide. mdpi.comnih.govfrontiersin.org
Rat Liver Microsome Studies
Studies utilizing rat liver microsomes have provided insights into the metabolic transformations of pyrrolizidine alkaloids and their N-oxides. While much of the detailed quantitative data in the provided literature focuses on the metabolism of the parent lasiocarpine, these studies establish the capacity of rat liver microsomes to process these compounds.
Metabolism of pyrrolizidine alkaloid N-oxides by rat liver microsomes has been shown to result in the formation of DNA adducts, indicating the potential for bioactivation following reduction to the parent alkaloid nih.govnih.gov. For instance, the metabolism of riddelliine N-oxide, a related pyrrolizidine alkaloid N-oxide, by male rat liver microsomes led to the identification of several metabolites, including the parent alkaloid riddelliine, dehydropyrrolizidine alkaloid (DHP), 7-glutathione-DHP (7-GS-DHP), and 7-cysteine-DHP nih.gov. Although specific quantitative data on the metabolites of lasiocarpine N-oxide in rat liver microsomes were not extensively detailed in the provided snippets, the metabolic pathways observed for related N-oxides suggest that reduction to lasiocarpine and subsequent metabolism of the parent compound can occur in this system.
Investigations into the metabolism of the parent lasiocarpine in rat liver microsomes have revealed the formation of a broad spectrum of metabolites. One study identified up to 48 metabolites of lasiocarpine in rat liver microsomal preparations wikipedia.orgnih.gov. These metabolic transformations included dehydrogenation, oxygenation, and shortening of necic acids nih.gov. Dehydrogenation of the necine base is considered a bioactivation step, while N-oxidation and hydrolysis are generally viewed as detoxification pathways nih.govnih.govnih.gov. Dehydrogenated metabolites and glutathione conjugates were detected for diester pyrrolizidine alkaloids like lasiocarpine in rat liver microsomes nih.gov. Lasiocarpine notably resulted in the highest amount of dehydrogenated metabolites among the tested compounds in both rat and human liver microsomes nih.gov.
Kinetic studies using in vitro liver microsomal incubations have demonstrated the metabolic clearance of lasiocarpine in rat liver microsomes wikipedia.orgwikipedia.org.
Human Liver Microsome Studies
Human liver microsomes are a crucial in vitro system for assessing the metabolic fate of compounds in humans. These preparations contain cytochrome P450 (CYP) enzymes and other metabolizing enzymes relevant to hepatic biotransformation. Studies using human liver microsomes have investigated the metabolism of pyrrolizidine alkaloids and their N-oxides, including lasiocarpine N-oxide.
Human liver microsomes are capable of metabolizing pyrrolizidine alkaloid N-oxides. The reduction of pyrrolizidine alkaloid N-oxides back to their parent alkaloids can occur in the liver, although to a lesser extent compared to the gut microbiota ufz.de. This reduction is a critical step as the parent alkaloids can then undergo metabolic activation to reactive intermediates.
While direct, detailed studies focusing solely on the metabolites formed from lasiocarpine N-oxide in human liver microsomes were not extensively provided, the existing research confirms the utility of human liver microsomes in studying the metabolism of pyrrolizidine alkaloids and the potential for the reduction of their N-oxides to the parent compounds, which are subsequently metabolized by hepatic enzymes.
In Vitro Hepatocyte Models
Studies using primary rat hepatocytes have demonstrated the extensive metabolism of open-chained diester pyrrolizidine alkaloids, including lasiocarpine nih.gov. These hepatocytes converted lasiocarpine into a broad spectrum of products released into the incubation medium nih.gov. A significant portion of unidentified products potentially remained bound within the cells nih.gov. In vitro studies using rat hepatocyte sandwich cultures have also been employed to assess the metabolic clearance of pyrrolizidine alkaloids like lasiocarpine, indicating effective clearance in this model wikipedia.orgwikipedia.org.
Human hepatocyte models, such as human CYP3A4-transfected HepG2 cells, have also been used to investigate the metabolism of pyrrolizidine alkaloids. In these cells, lasiocarpine was extensively metabolized, leading to the release of pyrrolic metabolites nih.gov. Differences in metabolic patterns between rat hepatocytes and human HepG2 cells have been observed for certain pyrrolizidine alkaloid congeners, with human cells showing a high level of bioactivation for lasiocarpine nih.gov.
Importantly, reactive metabolites have been shown to form in primary rat hepatocytes from various compounds, including lasiocarpine N-oxide nih.gov. This finding in a cellular context underscores the potential for lasiocarpine N-oxide to be converted to reactive species within hepatocytes, likely following reduction to the parent alkaloid and subsequent bioactivation. In vitro incubations with human hepatocytes have also highlighted the importance of considering metabolic kinetics when evaluating the toxicity of pyrrolizidine alkaloids wikipedia.org.
These in vitro hepatocyte models provide a valuable system for understanding the cellular metabolism of lasiocarpine N-oxide, encompassing both potential reduction to the parent alkaloid and the subsequent metabolic pathways.
Molecular Mechanisms and Cellular Interactions
Target Molecules and Pathways
The toxicity of pyrrolizidine (B1209537) alkaloids, including Lasiocarpine (B1674526) N-oxide, is primarily mediated through metabolic activation. biosynth.commdpi.com This process, occurring mainly in the liver, converts the parent compounds into highly reactive pyrrole (B145914) intermediates, specifically dehydropyrrolizidine alkaloids (DHPAs). biosynth.comfrontiersin.orgmdpi.com These reactive metabolites are electrophilic and can interact with various cellular macromolecules. biosynth.com
Interaction with Cellular Macromolecules (DNA, Proteins)
The reactive pyrrole intermediates formed from the metabolism of Lasiocarpine N-oxide and other hepatotoxic PAs can covalently bind to cellular macromolecules such as DNA and proteins. biosynth.comfrontiersin.orgmdpi.com This binding leads to the formation of pyrrole-protein adducts and pyrrole-DNA adducts. frontiersin.orgmdpi.com The formation of these adducts is considered a key mechanism underlying the cytotoxicity, genotoxicity, and carcinogenicity associated with exposure to these compounds. frontiersin.orgmdpi.comresearchgate.net Specifically, DNA adduct formation is thought to be the main cause of the carcinogenic effects of PAs. mdpi.com Studies have shown that DHPA-induced DNA adduct levels are associated with the appearance of tumors, suggesting their utility as biomarkers for PA-induced tumorigenicity. nih.gov
In Vitro Cytotoxicity and Cell Viability Studies
In vitro studies using various cell models, particularly hepatocyte cultures, have been employed to assess the cytotoxic potential of Lasiocarpine N-oxide and compare it with other pyrrolizidine alkaloids and their N-oxides. Cytotoxicity is often evaluated by assessing cell viability, mitochondrial function, and cellular degeneration. researchgate.netnih.govmdpi.com
Research using CRL-2118 chicken hepatoma cells indicated that Lasiocarpine induced cytotoxicity and decreased cell viability in a concentration-dependent manner. researchgate.netnih.gov However, Lasiocarpine N-oxide, along with other DHPA N-oxides, showed significantly less cytotoxicity at the concentrations tested in this model. researchgate.netnih.govmdpi.com
Studies comparing the cytotoxicity of Lasiocarpine and Riddelliine in primary rat hepatocytes, human hepatocytes, and HepaRG cells have revealed differences in sensitivity between cell models. nih.govd-nb.info Rat hepatocytes were found to be more sensitive to both Lasiocarpine and Riddelliine than HepaRG and human hepatocytes. d-nb.info
Comparative Cytotoxicity with Other Pyrrolizidine Alkaloids and N-Oxides
Comparative studies consistently demonstrate that pyrrolizidine alkaloid N-oxides, including Lasiocarpine N-oxide, are generally less cytotoxic in vitro than their corresponding parent alkaloids. researchgate.netnih.govmdpi.com In a study using CRL-2118 chicken hepatoma cells, the estimated descending order of cytotoxicity for several PAs and their N-oxides was Lasiocarpine, Seneciphylline, Senecionine (B1681732), Heliotrine, Riddelliine, Monocrotaline (B1676716), Riddelliine N-oxide, Lycopsamine, Intermedine (B191556), Lasiocarpine N-oxide, and Senecionine N-oxide. researchgate.netnih.gov This indicates that Lasiocarpine N-oxide exhibited lower cytotoxicity compared to several other PAs and even some other PA N-oxides in this specific cell model. researchgate.netnih.gov
The lower cytotoxicity of PA N-oxides is attributed to the requirement for metabolic reduction to their parent PAs before they can be bioactivated to the reactive pyrrolic intermediates. frontiersin.orgmdpi.com This reduction can be mediated by enzymes in the liver and by microbes in the gastrointestinal tract. frontiersin.org
An interactive table summarizing comparative cytotoxicity data from a study using CRL-2118 chicken hepatoma cells is presented below:
| Compound | Estimated Cytotoxicity Rank (Descending) |
| Lasiocarpine | 1 |
| Seneciphylline | 2 |
| Senecionine | 3 |
| Heliotrine | 4 |
| Riddelliine | 5 |
| Monocrotaline | 6 |
| Riddelliine N-oxide | 7 |
| Lycopsamine | 8 |
| Intermedine | 9 |
| Lasiocarpine N-oxide | 10 |
| Senecionine N-oxide | 11 |
Further research comparing Lasiocarpine and Riddelliine cytotoxicity in different hepatocyte models showed varying IC50 values, highlighting the influence of the cell system on observed cytotoxicity. d-nb.info For instance, in HepaRG cells, the IC50 of Lasiocarpine was 1.7-fold higher than Riddelliine, while in human hepatocytes, the IC50 of Lasiocarpine was 2.1-fold lower than Riddelliine. d-nb.info Rat hepatocytes were significantly more sensitive than both human hepatocytes and HepaRG cells. d-nb.info
Cellular Response Mechanisms
Exposure to pyrrolizidine alkaloids, including those metabolized from Lasiocarpine N-oxide, can trigger various cellular response mechanisms. These responses are often indicative of the cell's attempt to cope with the damage induced by the reactive metabolites.
Research on the cellular response to pyrrolizidine alkaloids suggests the activation of pathways related to energy and lipid metabolism at lower concentrations. researchgate.net At mid-range concentrations, the activation of the antioxidant cellular response, evidenced by increased levels of glutathione (B108866) (GSH) and related metabolites, has been observed. researchgate.net At higher concentrations, the depletion of GSH and alterations indicative of mitochondrial impairment become apparent, signifying a hepatotoxic response. researchgate.net While these findings are related to the broader class of PAs, they provide insight into the potential cellular responses that might be elicited by the reactive metabolites of Lasiocarpine N-oxide.
Structure Activity Relationships Sar in Pyrrolizidine Alkaloids, Including Lasiocarpine N Oxide
Influence of Necine Base Structure
The foundational structure of a pyrrolizidine (B1209537) alkaloid is the necine base, a bicyclic amino alcohol. nih.gov Variations in this core structure are a primary determinant of the compound's biological activity. mdpi.com PAs are generally categorized into four main types based on their necine base: retronecine (B1221780), heliotridine (B129409), otonecine (B3428663), and platynecine. encyclopedia.pubmdpi.com A critical feature distinguishing these types is the presence or absence of a double bond at the 1,2-position of the pyrrolizidine ring. mdpi.comresearchgate.net
PAs with unsaturated necine bases—retronecine, heliotridine, and otonecine—are associated with significant toxicity. mdpi.com This unsaturation is a prerequisite for metabolic activation in the liver to form reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPA), which are the ultimate toxic agents that can bind to cellular macromolecules. mdpi.comresearchgate.net In contrast, platynecine-type PAs, which have a saturated necine base, are considered weakly toxic or non-toxic because they cannot be metabolized into these reactive intermediates. researchgate.netnih.gov
The stereochemistry and specific structure of the necine base also modulate toxicity. Retronecine and heliotridine are stereoisomers at the C-7 position. encyclopedia.pubresearchgate.net The otonecine type is structurally unique, featuring a monocyclic base with a carbonyl group at C-8 and a methylated nitrogen atom. encyclopedia.pubmdpi.com Research has indicated a general hepatotoxicity rank order for the necine base types as otonecine > retronecine > platynecine. nih.gov
Table 1: Characteristics of Common Necine Base Structures in Pyrrolizidine Alkaloids
| Necine Base Type | Key Structural Feature | Saturation (1,2-position) | Associated Toxicity |
| Retronecine | Bicyclic, C7-R configuration | Unsaturated | High |
| Heliotridine | Bicyclic, C7-S configuration | Unsaturated | High |
| Otonecine | Monocyclic, C-8 carbonyl, methylated nitrogen | Unsaturated | Highest |
| Platynecine | Bicyclic | Saturated | Low to None |
Role of Necic Acid Structure (Monoesters vs. Diesters)
The necine base is typically esterified with one or more necic acids at the C-7 and/or C-9 positions, giving rise to monoesters, open-chain diesters, or macrocyclic diesters. encyclopedia.pubmdpi.com This esterification is another crucial factor influencing the molecule's activity, affecting properties like lipophilicity, steric hindrance, and the ability to cross-link DNA. researchgate.netnih.gov
Generally, diesters are more toxic than monoesters. nih.gov The structure of the necic acid itself, including its length and branching, impacts the steric properties and hydrophilicity of the entire PA molecule, which in turn influences its toxic potential. researchgate.net
Macrocyclic diesters, where a single dicarboxylic acid esterifies both the C-7 and C-9 hydroxyl groups of the necine base, are particularly potent. Studies have shown that 12-membered macrocyclic diesters exhibit greater cytotoxicity than monoesters. nih.gov Furthermore, macrocyclic PAs such as senecionine (B1681732) and retrorsine (B1680556) demonstrated a much higher capacity to induce DNA cross-links compared to open-chain diesters like heliosupine (B1236927) or the unesterified necine base, retronecine. nih.gov This enhanced activity is attributed to the conformationally restricted structure of the macrocycle, which positions the two electrophilic centers of the activated pyrrolic ester for efficient cross-linking of biological macromolecules. nih.gov
Table 2: Influence of Necic Acid Esterification on Pyrrolizidine Alkaloid Activity
| Esterification Type | Structural Description | Example Compounds | Relative Biological Activity |
| Monoester | A single necic acid esterified at C-7 or C-9. encyclopedia.pub | Lycopsamine | Lower cytotoxicity. nih.gov |
| Open-Chain Diester | Two separate necic acids esterified at C-7 and C-9. encyclopedia.pub | Lasiocarpine (B1674526), Heliosupine | Intermediate activity; capable of DNA cross-linking. nih.gov |
| Macrocyclic Diester | A dicarboxylic acid esterifying both C-7 and C-9. encyclopedia.pub | Senecionine, Retrorsine, Monocrotaline (B1676716) | Highest activity; potent inducers of DNA cross-links. nih.gov |
Impact of N-oxide Functionality on Reactivity
Many toxic pyrrolizidine alkaloids, including lasiocarpine, are found in plants as both the tertiary amine (free base) and the corresponding N-oxide. encyclopedia.pubmdpi.com The N-oxide functionality significantly alters the molecule's physicochemical properties and its biological reactivity. mdpi.comacs.org
Pyrrolizidine alkaloid N-oxides (PANOs), such as Lasiocarpine N-oxide, are considerably more water-soluble than their tertiary amine counterparts. mdpi.com This increased polarity leads to different pharmacokinetic behaviors. For instance, the intestinal absorption of PANOs is generally less efficient than that of the corresponding free base PAs. nih.gov
Historically, PANOs were considered non-toxic detoxification products. mdpi.com However, it is now understood that their toxicity is mediated through in vivo reduction back to the parent tertiary PA. researchgate.netresearchgate.net This reductive bioactivation can be carried out by intestinal microbiota and by hepatic cytochrome P450 enzymes. researchgate.net Once the PANO is reduced to the tertiary amine (e.g., Lasiocarpine N-oxide to lasiocarpine), it can then undergo the standard metabolic activation pathway in the liver to form the reactive, toxic pyrrolic esters. researchgate.netresearchgate.netcornell.edu While PANOs can induce hepatotoxicity, their potency is much lower than the corresponding PAs, a difference attributed to their distinct toxicokinetic profiles. researchgate.netcornell.edu
Table 3: Comparison of Pyrrolizidine Alkaloids (PAs) and their N-oxides (PANOs)
| Property | Tertiary PA (e.g., Lasiocarpine) | PA N-oxide (e.g., Lasiocarpine N-oxide) |
| Water Solubility | Lower | Higher mdpi.com |
| Intestinal Absorption | More efficient | Less efficient nih.gov |
| Toxicity Mechanism | Direct metabolic activation to pyrrolic esters. mdpi.com | Reduction to tertiary PA, followed by metabolic activation. researchgate.netresearchgate.net |
| Toxic Potency | Higher | Much lower cornell.edu |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop mathematical models that correlate the chemical structure of molecules with their biological activity. wikipedia.orgfiveable.meijnrd.org These models use physicochemical properties and structural descriptors to predict the activity of compounds, aiding in fields like drug discovery and toxicology. longdom.orgnih.gov
In the context of pyrrolizidine alkaloids, QSAR is a valuable tool for predicting the toxicity of the many structural variants found in nature. By analyzing a dataset of PAs with known toxicities, QSAR models can identify the key molecular descriptors that govern their adverse effects. These descriptors can include parameters related to the necine base structure, the type and complexity of the necic acid esters, and electronic and steric properties. ijnrd.org
For example, in silico toxicity prediction studies have been conducted on large sets of PAs with diverse structures. nih.gov Using software that employs QSAR principles, researchers have been able to predict the hepatotoxicity of various PAs. These studies computationally confirm the general SAR principles observed experimentally: the presence of a 1,2-double bond in the necine base is critical for toxicity, and macrocyclic diesters tend to be more potent than monoesters. nih.gov Such models provide a rapid and cost-effective method for assessing the potential risk of uncharacterized PAs found in food and herbal products, reducing the need for extensive animal testing. nih.gov
Advanced Analytical Methodologies for Lasiocarpine N Oxide
Extraction Techniques
Effective extraction is paramount to isolate Lasiocarpine (B1674526) N-oxide from complex sample matrices, ensuring the removal of interfering substances and concentrating the analyte for sensitive detection. The polar nature of the N-oxide functional group significantly influences the choice of extraction solvents and protocols.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been adapted for the analysis of pyrrolizidine (B1209537) alkaloids (PAs), including Lasiocarpine N-oxide. A miniaturized QuEChERS (µ-QuEChERS) method has been successfully applied for the extraction of these compounds from oregano samples. This methodology involves an extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.
In a typical µ-QuEChERS protocol for Lasiocarpine N-oxide, the sample is first homogenized and then subjected to extraction with a suitable solvent system, often an acidified organic solvent, in the presence of partitioning salts. The subsequent d-SPE cleanup step utilizes a combination of sorbents to remove matrix co-extractives.
Sample: Oregano
Extraction Solvent: Acidified acetonitrile (B52724)
Partitioning Salts: Magnesium sulfate (B86663), sodium chloride
d-SPE Sorbents: Primary secondary amine (PSA), C18, and magnesium sulfate
This method has proven to be efficient and provides good recovery rates for a range of PAs and their N-oxides. mdpi.com
Conventional solvent extraction remains a widely used technique for the isolation of Lasiocarpine N-oxide from various plant materials and food products. nih.gov Due to the polarity of Lasiocarpine N-oxide, polar solvents are generally more effective for its extraction. mdpi.com
Commonly employed solvents include methanol, ethanol (B145695), and aqueous solutions of dilute acids (e.g., sulfuric acid or formic acid). mdpi.comacs.org The use of acidified water or alcohol enhances the solubility of the protonated form of the alkaloid N-oxide, leading to improved extraction efficiency.
Following initial solvent extraction, a purification step is often necessary to remove interfering compounds from the crude extract. Solid-Phase Extraction (SPE) is a frequently used purification technique. Strong cation-exchange (SCX) SPE cartridges are particularly effective for this purpose. The protonated Lasiocarpine N-oxide is retained on the SCX sorbent, while neutral and anionic impurities are washed away. The analyte is then eluted with a basic solvent. acs.org
| Matrix | Extraction Solvent | Purification Method | Reference |
| Honey | Methanol or 0.05 M Sulfuric Acid | Strong Cation-Exchange SPE | acs.org |
| Plant Material | 25% Methanol in 2% Formic Acid | Filtration or Centrifugation | mdpi.com |
| Milk | Aqueous Formic Acid and n-hexane | Cation-Exchange SPE | nih.gov |
| Herbal Teas | Methanol | Sonication and Centrifugation | mdpi.com |
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and quantification of Lasiocarpine N-oxide from complex mixtures. The choice of chromatographic technique depends on the volatility and thermal stability of the analyte, as well as the required sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of Lasiocarpine N-oxide. carlroth.comcarlroth.comcarlroth.com Given the non-volatile and thermally labile nature of N-oxides, HPLC is more suitable than gas chromatography for their direct analysis.
The separation is typically achieved on a reversed-phase column (e.g., C18) using a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid or a salt like ammonium (B1175870) formate (B1220265) to improve peak shape) and an organic modifier such as acetonitrile or methanol. Detection is commonly performed using a mass spectrometer (MS) or a diode-array detector (DAD). nih.govresearchgate.netrsc.org The use of reference standards is essential for accurate identification and quantification.
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter analysis times. These improvements are achieved by using columns with smaller particle sizes (typically sub-2 µm). mdpi.com
UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for the trace analysis of Lasiocarpine N-oxide in complex matrices. mdpi.comnih.gov The chromatographic separation is often performed on a C18 or a polar-modified C18 column. A gradient elution program is typically employed to achieve optimal separation of Lasiocarpine N-oxide from its parent alkaloid and other related compounds. mdpi.com
| Parameter | UHPLC Method 1 | UHPLC Method 2 |
| Column | Luna Omega Polar C18 (100 mm × 2.1 mm, 1.6 µm) | Hypersil Gold C18 (150 mm × 2.1 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.2% formic acid and 5 mM ammonium acetate | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 10 mM ammonium acetate | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Column Temperature | 25 °C | 40 °C |
| Flow Rate | Not specified | 0.3 mL/min |
| Detection | Ion-trap tandem mass spectrometer | High-resolution mass spectrometry |
| Reference | mdpi.com | nih.gov |
Direct analysis of Lasiocarpine N-oxide by Gas Chromatography (GC) is generally considered impractical. mdpi.com The high polarity and low volatility of the N-oxide functional group make it unsuitable for GC analysis without derivatization. Furthermore, the thermal instability of pyrrolizidine alkaloid N-oxides can lead to their degradation in the hot GC inlet and column, resulting in inaccurate quantification.
While GC-MS can be used for the analysis of the parent pyrrolizidine alkaloids, the analysis of their N-oxides requires a reduction step to convert the N-oxide back to the tertiary amine before GC analysis. This adds complexity to the sample preparation process and can be a source of analytical error. researchgate.net Therefore, liquid chromatography-based methods are overwhelmingly preferred for the direct and accurate analysis of Lasiocarpine N-oxide.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a versatile and cost-effective method for the preliminary screening and separation of Lasiocarpine N-oxide from complex mixtures. silicycle.com This technique is widely used for the separation and identification of drugs and other compounds. analyticaltoxicology.com In the context of pyrrolizidine alkaloids (PAs), TLC can be employed to separate the N-oxides from their corresponding free base alkaloids. researchgate.net The separation is based on the differential partitioning of the compounds between a stationary phase (e.g., silica (B1680970) gel on a plate) and a mobile phase. silicycle.com For instance, a sample preparation technique involving reduction of the alkaloid N-oxides followed by clean-up with strong cation-exchange solid-phase columns can yield fractions suitable for TLC determination. researchgate.net While TLC is a valuable screening tool, it is often used in conjunction with more sensitive and specific techniques for confirmation and quantification. silicycle.comanalyticaltoxicology.com
Mass Spectrometry-Based Detection and Identification
Mass spectrometry (MS) is a powerful analytical tool for the definitive identification and characterization of Lasiocarpine N-oxide. nih.gov It provides information about the mass-to-charge ratio of ions, which is crucial for determining the molecular weight and elemental composition of the compound.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of Lasiocarpine N-oxide in various samples, including honey and feed. bund.denih.govnih.gov This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. bund.denih.gov In a typical LC-MS/MS workflow, the sample is first injected into an HPLC system where Lasiocarpine N-oxide is separated from other components on a chromatographic column. acs.org The eluent from the column is then introduced into the mass spectrometer, where the compound is ionized (commonly using electrospray ionization - ESI) and fragmented. bund.denih.gov By monitoring specific precursor-to-product ion transitions, LC-MS/MS allows for highly selective and sensitive detection and quantification of Lasiocarpine N-oxide, even in complex matrices. bund.denih.gov
Table 1: Example LC-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| LC Column | Thermo Hypersil Gold; 150 x 2.1 mm, 1.9 µm | bund.de |
| Mobile Phase A | 315 mg ammonium formate and 1 mL of formic acid in 1 L of water | bund.de |
| Mobile Phase B | 315 mg ammonium formate and 1 mL of formic acid in 1 L of methanol | bund.de |
| Flow Rate | 300 µL/min | bund.de |
| Ionization Mode | Electrospray Positive (ESI+) | bund.de |
| Capillary Temperature | 270 °C | bund.de |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the unambiguous identification of Lasiocarpine N-oxide. acs.orgresearchgate.net Unlike standard MS, HRMS instruments can measure the mass of an ion with very high precision, allowing for the determination of its elemental formula. acs.orgfao.org This capability is particularly useful for distinguishing Lasiocarpine N-oxide from other compounds that may have the same nominal mass but different elemental compositions. HRMS is often used in retrospective screening of environmental samples for PAs and can be more sensitive than some LC-MS/MS methods. acs.org
The fragmentation pattern of Lasiocarpine N-oxide in a mass spectrometer provides a structural fingerprint that can be used for its identification and the characterization of its metabolites. jfda-online.comrsc.org When the protonated molecule of Lasiocarpine N-oxide, [M+H]+, is subjected to collision-induced dissociation (CID) in the mass spectrometer, it breaks apart into smaller, characteristic fragment ions. massbank.eumiamioh.edu A common fragmentation pathway for N-oxides is the loss of the oxygen atom, resulting in a deoxygenated fragment. nih.govresearchgate.net The analysis of these fragmentation patterns is crucial for elucidating the structure of metabolites formed from Lasiocarpine N-oxide in biological systems. jfda-online.comnih.gov
Table 2: Predicted Collision Cross Section (CCS) Values for Lasiocarpine N-oxide Adducts
| Adduct | m/z | Predicted CCS (Ų) | Reference |
|---|---|---|---|
| [M+H]⁺ | 428.22788 | 201.4 | uni.lu |
| [M+Na]⁺ | 450.20982 | 202.9 | uni.lu |
| [M-H]⁻ | 426.21332 | 199.8 | uni.lu |
| [M+NH₄]⁺ | 445.25442 | 213.9 | uni.lu |
| [M+K]⁺ | 466.18376 | 197.6 | uni.lu |
Quantification Approaches
Accurate quantification of Lasiocarpine N-oxide is essential for assessing exposure and risk.
For precise quantitative analysis of Lasiocarpine N-oxide, calibration of the analytical instrument is necessary. carlroth.comcarlroth.com This is typically achieved using external and internal standard calibration methods. carlroth.comcarlroth.com
External standard calibration involves creating a calibration curve by analyzing a series of standard solutions of known concentrations of Lasiocarpine N-oxide. thermofisher.com The response of the instrument to these standards is plotted against their concentrations, and the resulting curve is used to determine the concentration of Lasiocarpine N-oxide in an unknown sample. thermofisher.com
Internal standard calibration is often preferred to compensate for variations in sample preparation and instrument response. carlroth.comcarlroth.com In this method, a known amount of a compound that is chemically and physically similar to Lasiocarpine N-oxide (the internal standard), but not present in the sample, is added to both the calibration standards and the unknown samples. carlroth.comcarlroth.com The ratio of the response of Lasiocarpine N-oxide to the response of the internal standard is then used for quantification. carlroth.comcarlroth.com This approach helps to correct for potential errors that may occur during sample extraction, cleanup, and analysis. carlroth.comcarlroth.com Deuterated analogs of Lasiocarpine N-oxide, such as Lasiocarpine N-Oxide-d3, are ideal internal standards. tlcstandards.com
Challenges in Diastereomeric Separation and Quantification
The analysis of pyrrolizidine alkaloids (PAs) and their N-oxides is inherently complex due to the vast number of structural and stereoisomers that can exist. nih.gov This complexity presents a considerable challenge for analytical chemists, as isomers often co-elute during chromatographic separation, making accurate identification and quantification difficult.
Lasiocarpine N-oxide, like other PANOs, possesses multiple chiral centers, which can lead to the formation of diastereomers upon N-oxidation. These diastereomers have the same molecular weight and often produce very similar fragmentation patterns in mass spectrometry, further complicating their individual assessment. The separation of these closely related compounds is a significant hurdle in analytical methodology.
Co-elution and Chromatographic Resolution:
A primary challenge in the analysis of Lasiocarpine N-oxide diastereomers is achieving adequate chromatographic separation. Standard reversed-phase liquid chromatography (RPLC) methods may not provide sufficient selectivity to resolve these stereoisomers. The subtle differences in their physicochemical properties require highly optimized separation conditions.
Researchers often encounter co-elution, where two or more diastereomers are not fully separated and appear as a single peak in the chromatogram. This can lead to inaccurate quantification, as the response of the mass spectrometer may not be identical for each co-eluting isomer. For instance, studies on other PANOs, such as the diastereomeric pair intermedine (B191556) N-oxide and indicine (B129459) N-oxide, have highlighted the difficulties in achieving baseline separation, even with ultra-high-performance liquid chromatography (UHPLC). nih.gov
To address this, analysts may employ various strategies, including:
Chiral Chromatography: The use of chiral stationary phases (CSPs) in HPLC can offer a higher degree of selectivity for stereoisomers. While effective, the development of methods using CSPs can be time-consuming and costly.
Method Optimization: Extensive optimization of chromatographic parameters such as mobile phase composition, pH, temperature, and gradient profile is necessary to improve resolution.
Alternative Chromatographic Techniques: Techniques like supercritical fluid chromatography (SFC) may offer different selectivity compared to RPLC and could be explored for the separation of challenging diastereomeric pairs.
Mass Spectrometric Identification:
While mass spectrometry is a powerful tool for the identification of PANOs, it has limitations when it comes to differentiating between diastereomers. Since diastereomers have the same mass-to-charge ratio (m/z), their primary mass spectra are identical. Tandem mass spectrometry (MS/MS) can sometimes provide subtle differences in fragmentation patterns, but often these are not distinct enough for unambiguous identification without chromatographic separation.
Quantification Issues:
Accurate quantification of individual diastereomers is contingent on their successful separation. When co-elution occurs, the reported concentration is typically a sum of all co-eluting isomers, which may not be appropriate for toxicological assessment if the diastereomers exhibit different potencies.
The lack of commercially available certified reference materials for individual diastereomers of Lasiocarpine N-oxide further complicates accurate quantification. Analysts often have to rely on a reference standard for one of the isomers or a mixture, which introduces uncertainty into the quantitative results.
Illustrative Data:
While specific data on the diastereomeric separation of Lasiocarpine N-oxide is scarce in publicly available literature, the following table illustrates typical challenges encountered in the analysis of PANO diastereomers based on findings for similar compounds.
| Analytical Challenge | Description | Implication for Lasiocarpine N-oxide Analysis |
| Co-elution of Diastereomers | Incomplete separation of stereoisomers during chromatography. | Inaccurate quantification, as the measured response represents a composite of multiple compounds. |
| Identical Mass Spectra | Diastereomers exhibit the same m/z value in mass spectrometry. | Identification relies heavily on chromatographic retention time, which is problematic with co-elution. |
| Similar MS/MS Fragmentation | Fragmentation patterns of diastereomers are often very similar. | Difficult to distinguish between isomers based on mass spectral data alone. |
| Lack of Reference Standards | Certified reference materials for individual diastereomers are often unavailable. | Hinders accurate calibration and quantification of each isomer. |
Research Findings:
The broader research on PANO analysis consistently points to the need for advanced analytical strategies to overcome the challenges of isomerism. nih.govnih.gov High-resolution mass spectrometry (HRMS) can aid in the confident identification of PANOs in complex matrices, but it does not resolve the issue of diastereomeric separation. nih.gov The development of robust and validated analytical methods capable of separating and quantifying individual diastereomers of Lasiocarpine N-oxide remains a key area for future research.
Toxicokinetic and Pharmacokinetic Modeling of Lasiocarpine N Oxide
Physiologically Based Kinetic (PBK) Modeling
Physiologically Based Kinetic (PBK) modeling is a valuable tool used to simulate the ADME processes of substances within the body through mathematical equations mdpi.com. This approach integrates physiological and anatomical parameters with physicochemical and kinetic parameters of the compound mdpi.com. PBK modeling has been applied to describe the kinetics of several pyrrolizidine (B1209537) alkaloids (PAs), including lasiocarpine (B1674526) thieme-connect.comnih.govwur.nl. Studies have utilized PBK models for lasiocarpine in rats to convert in vitro concentration-response curves from assays like the γH2AX assay in primary rat hepatocytes to in vivo dose-response curves thieme-connect.comnih.gov. These models can predict time-dependent blood concentrations and the area under the concentration-time curve (AUC) for PAs upon oral dosing thieme-connect.comnih.govwur.nl. For instance, at a similar oral dose of 10 mg/kg body weight, PBK models predicted substantial differences in both time-dependent blood concentration and AUC for lasiocarpine compared to other PAs like riddelliine and monocrotaline (B1676716) thieme-connect.comnih.govwur.nl. PBK modeling can also facilitate quantitative in vitro to in vivo extrapolation (QIVIVE), combining in silico and in vitro parameters to translate in vitro concentration-response curves into relevant in vivo exposures researchgate.net. The predictions for lasiocarpine toxicity in rats derived from PBK models have been validated against available in vivo toxicity data thieme-connect.comnih.govwur.nl.
Prediction of Relative Potency (REP) Values for N-oxides
Predicting Relative Potency (REP) values for PA N-oxides, including Lasiocarpine N-oxide, is important for risk assessment, particularly when considering combined exposure to different PAs and their N-oxides mdpi.comthieme-connect.comnih.gov. REP values are needed to account for differences in potency between different congeners wur.nl. PBK modeling offers a method to define REP values for PA N-oxides relative to their corresponding parent PAs thieme-connect.comnih.gov. This involves integrating the kinetics of PA N-oxide reduction to the parent PA, often informed by in vitro models, and subsequently using the model to derive AUC values for systemic exposure to the parent PA following exposure to either the parent PA or an equimolar dose of the N-oxide thieme-connect.comnih.gov. Comparing these AUC values can provide a way to define the REP value for the PA N-oxide thieme-connect.comnih.gov. Previous research has indicated that PA N-oxides are generally considered less toxic than their parent PAs, with some in vitro studies suggesting REP values below 10% of the parent PAs frontiersin.orgnih.gov. However, these in vitro values may not fully capture the in vivo situation, especially the reduction by intestinal microbiota thieme-connect.comnih.govfrontiersin.org. In vivo data on REP values for PA N-oxides are scarce, but studies using PBK modeling for other PA N-oxides, such as senecionine (B1681732) N-oxide and riddelliine N-oxide, have shown that REP values can be dose- and species-dependent frontiersin.orgd-nb.infonih.gov. For riddelliine N-oxide, the REP value relative to riddelliine was predicted to be dose-dependent, being lower at high doses and higher at lower dietary intake levels d-nb.info. PBK modeling based on in vitro data for lasiocarpine and riddelliine has also revealed that differences in toxicokinetics can influence their ultimate in vivo REP values d-nb.info.
Assessment of Blood Partitioning and Distribution
The assessment of blood partitioning and distribution is a key aspect of understanding the toxicokinetics of Lasiocarpine N-oxide. Parameters such as the n-octanol:water partition coefficient (logP) and the blood-to-plasma concentration ratio (Rb) are important determinants for predicting distribution within the body using toxicokinetic models nih.govthieme-connect.comresearchgate.net. Experimental determination of logP and Rb for PANOs, including Lasiocarpine N-oxide, has been conducted using validated in vitro assays nih.govthieme-connect.comresearchgate.netnih.gov. Experimentally determined logP values for PAs and PANOs are generally negative, indicating a higher affinity for the aqueous phase compared to the organic phase nih.govthieme-connect.comresearchgate.netnih.gov. For Lasiocarpine N-oxide, the measured logP value was reported as -0.302 nih.govresearchgate.net. LogP values of PANOs were found to be slightly higher compared to their respective PAs, with Lasiocarpine N-oxide showing a difference of 0.2 log units compared to lasiocarpine nih.govthieme-connect.comfu-berlin.de. In vitro obtained Rb values for PAs and PANOs suggest a low binding affinity towards red blood cells nih.govthieme-connect.comresearchgate.netnih.govthieme-connect.com. Predicted Rb values using in silico models have shown to deviate from experimental values by less than 50% for the tested PAs and PANOs nih.govthieme-connect.comresearchgate.net. For PBK modeling of PAs and PANOs, experimental logP values are generally preferred, while Rb values predicted by acid/base classification models can serve as suitable surrogates for experimental data nih.govthieme-connect.comresearchgate.net.
Pharmacological Research Perspectives Preclinical in Vitro Studies
Antitumor Activities
Research into the antitumor activities of pyrrolizidine (B1209537) alkaloids has often focused on the parent tertiary amine forms, which typically require metabolic activation to exert their toxic and potentially antineoplastic effects. PA N-oxides, such as Lasiocarpine (B1674526) N-oxide, are generally considered less toxic metabolites or detoxification products compared to their corresponding tertiary amines.
While some studies have investigated the antineoplastic potential of plant extracts containing various pyrrolizidine alkaloids and their N-oxides, direct evidence specifically detailing the isolated antitumor activity of Lasiocarpine N-oxide in preclinical in vitro models is limited in the available literature. For instance, an ethanol (B145695) extract of Heliotropium subulatum, a plant known to contain Lasiocarpine and subulacine-N-oxide, exhibited anticancer activity against human epidermoid carcinoma of the nasopharynx in vitro cell cultures. However, this activity cannot be solely attributed to Lasiocarpine N-oxide.
Comparative cytotoxicity studies have indicated that Lasiocarpine itself demonstrates significant cytotoxicity in certain cell lines after metabolic activation. In one study using CRL-2118 chicken hepatocyte cells, Lasiocarpine induced concentration-dependent cytotoxicity, while Lasiocarpine N-oxide was not significantly cytotoxic at the tested concentrations. This suggests a lower inherent cytotoxicity of the N-oxide form in this specific model.
Antimicrobial Properties
Lasiocarpine N-oxide has demonstrated antimicrobial activities in preclinical in vitro studies, exhibiting effects against both bacteria and fungi.
Antibacterial Activities
Studies have shown that Lasiocarpine N-oxide possesses antibacterial properties. Investigations of pyrrolizidine alkaloids isolated from the aerial parts of Heliotropium ellipticum identified Lasiocarpine N-oxide and evaluated its antimicrobial activities. Lasiocarpine N-oxide, along with Lasiocarpine and europine, showed antibacterial activity against Escherichia coli and Enterobacter cloacae. Further research has confirmed the antibacterial activity of Lasiocarpine N-oxide against Bacillus subtilis and Escherichia coli.
Data from in vitro antibacterial testing of Lasiocarpine N-oxide against specific bacterial strains include:
| Bacterial Species | Concentration (mg/mL) | Zone of Inhibition (mm) | Reference |
| Bacillus subtilis | 2 | 9.00 ± 0.70 | |
| Escherichia coli | 2 | 9.00 ± 0.89 | |
| Escherichia coli | - | 10.00 ± 0.41 | |
| Enterobacter cloacae | - | 10.00 ± 0.41 |
Note: Some sources reported zone of inhibition without specifying concentration, or vice versa. Where available, specific data points are included.
Antifungal Activities
In addition to its antibacterial effects, Lasiocarpine N-oxide has also shown antifungal activity in in vitro settings. It has been reported to exhibit activity against fungal species such as Curvularia lunata and Fusarium moniliforme.
Modulatory Effects on Cellular Processes
Pyrrolizidine alkaloids, including Lasiocarpine and its N-oxide, can influence various cellular processes, primarily through their metabolic transformation and subsequent interaction with cellular components. While parent PAs like Lasiocarpine require metabolic activation to form reactive metabolites that interfere with cellular functions, PA N-oxides are generally considered less reactive.
The primary mechanism by which toxic PAs modulate cellular processes involves their conversion by cytochrome P450 enzymes in the liver to reactive dehydro-PAs. These electrophilic metabolites can bind covalently to cellular macromolecules such as DNA and proteins, forming adducts and cross-links. This interaction is considered a key event leading to genotoxicity, cytotoxicity, and ultimately, hepatotoxicity and carcinogenicity associated with certain PAs.
While Lasiocarpine N-oxide is often viewed as a detoxification product, studies have indicated that PA N-oxides can be reduced back to their parent PAs, which can then undergo metabolic activation. Furthermore, research has shown that Lasiocarpine N-oxide, along with other PA N-oxides, can produce DNA adducts in vitro in the presence of rat liver microsomes, supporting their potential role as biomarkers of PA-induced liver tumor initiation. This suggests that while less potent than the activated parent PAs, PA N-oxides can still be involved in processes that modulate cellular integrity and function, particularly concerning DNA.
In vitro studies on the cytotoxicity of Lasiocarpine have shown effects such as decreased cell viability, induction of apoptosis, and necrosis in liver cell models after metabolic activation. However, as noted earlier, Lasiocarpine N-oxide itself demonstrated minimal cytotoxicity in a comparative study in chicken hepatocytes. The modulatory effects of Lasiocarpine N-oxide on cellular processes appear to be closely linked to its potential for metabolic conversion and the subsequent actions of the parent Lasiocarpine and its reactive metabolites.
Research Challenges and Future Directions in Lasiocarpine N Oxide Research
Elucidation of Species-Specific Metabolic Differences
Further research is needed to comprehensively map the metabolic pathways of Lasiocarpine (B1674526) N-oxide in various species, particularly in humans, to better understand its bioactivation and detoxification processes. Identifying the specific enzymes involved and the factors influencing their activity across different populations is crucial for accurate risk assessment and predicting individual susceptibility to exposure.
Comprehensive Metabolomic Profiling
Comprehensive metabolomic profiling of Lasiocarpine N-oxide exposure is another critical area for future research. While some metabolites of related PAs have been identified, a complete picture of all metabolites formed from Lasiocarpine N-oxide in different biological matrices (e.g., plasma, urine, tissues) and across various species is still developing.
High-resolution mass spectrometry techniques have been instrumental in identifying numerous metabolites of PAs like lasiocarpine, with up to 48 metabolites detected in rat and human liver microsomal preparations for lasiocarpine nih.gov. These metabolic changes can include dehydrogenation, oxygenation, and shortening of necic acids nih.gov.
A comprehensive metabolomic approach would involve using advanced analytical techniques to detect and quantify a wide range of metabolites, including both known and novel transformation products. This would provide deeper insights into the metabolic fate of Lasiocarpine N-oxide, help identify potential biomarkers of exposure and toxicity, and reveal species-specific metabolic fingerprints that could explain differential toxicity observed in various organisms.
Refinement of In Vitro to In Vivo Extrapolation Models
Refining in vitro to in vivo extrapolation (IVIVE) models for Lasiocarpine N-oxide is essential for translating findings from in vitro studies to predict in vivo effects. While in vitro systems, such as liver microsomes and hepatocyte cultures, are valuable for studying metabolism and toxicity mechanisms, accurately predicting in vivo outcomes based on these data remains a challenge for PAs and PANOs researchgate.netnih.gov.
Physiologically based kinetic (PBK) models are being developed and utilized to bridge the gap between in vitro and in vivo data by simulating the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body researchgate.netnih.govmdpi.com. These models can incorporate species-specific physiological parameters and metabolic rates determined from in vitro studies to predict internal exposure levels and target tissue concentrations in vivo researchgate.netfu-berlin.de.
Studies have demonstrated the potential of PBK modeling-based reverse dosimetry to predict in vivo toxicity from in vitro data for PAs like lasiocarpine and riddelliine, highlighting the importance of considering kinetics in assessing relative toxic potencies nih.gov. However, these models require robust in vitro data on metabolism and transport, as well as in vivo data for validation, which may be limited for Lasiocarpine N-oxide specifically. Future efforts should focus on generating high-quality in vitro data relevant to Lasiocarpine N-oxide and further developing and validating PBK models to improve the accuracy of IVIVE predictions.
Exploration of Additional Preclinical Pharmacological Activities
While pyrrolizidine (B1209537) alkaloids are primarily known for their toxicity, there is growing interest in exploring potential beneficial pharmacological activities of these compounds and their derivatives at sub-toxic concentrations. Some studies have indicated that certain PAs and PANOs may possess antimicrobial, anti-inflammatory, or even antitumor properties researchgate.netmdpi.com.
Specifically, Lasiocarpine N-oxide has been reported to exhibit anti-fungal activities against certain fungi, such as Curvularia lunata and Fusarium moniliforme, and anti-bacterial activity against Escherichia coli and Enterobacter cloacae researchgate.netmdpi.com. It has also been described as having antitumor activity medchemexpress.com.
Future preclinical research could focus on further investigating these reported activities of Lasiocarpine N-oxide. This would involve conducting systematic in vitro and in vivo studies to confirm these effects, determine the underlying mechanisms of action, and assess the dose-response relationships. Exploring potential synergistic effects with other therapeutic agents could also be a valuable avenue. However, it is crucial that any exploration of potential pharmacological applications is conducted with a thorough understanding of the compound's toxicity profile and a focus on identifying a therapeutic window where potential benefits outweigh the risks.
Q & A
Q. What analytical techniques are most effective for detecting and quantifying Lasiocarpine N-oxide in plant matrices?
Lasiocarpine N-oxide, a pyrrolizidine alkaloid (PA) N-oxide, requires high-sensitivity methods due to its low natural abundance. High-resolution mass spectrometry (HRMS) coupled with ultrahigh-performance liquid chromatography (UHPLC-MS/MS) is widely used, offering detection limits as low as 10 µg/kg in complex matrices like tea . A miniaturized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method combined with UHPLC-MS/MS reduces manual sample preparation while maintaining accuracy, achieving linear regression (r² > 0.99) for quantification . Calibration with certified reference standards (e.g., 100 µg/mL solutions) is critical to avoid matrix interference .
Q. How does the structural elucidation of Lasiocarpine N-oxide differ from its parent compound, Lasiocarpine?
Lasiocarpine N-oxide (CAS 127-30-0) is distinguished by the addition of an oxygen atom to the necine base nitrogen, increasing its molecular weight (427.23 g/mol vs. 411.49 g/mol for Lasiocarpine) . Tandem MS (MS/MS) fragmentation patterns reveal characteristic ions: the parent compound shows neutral losses of water and ester cleavage, while the N-oxide exhibits oxygen-associated fragmentation pathways. Comparative analysis with synthetic standards is essential to confirm identity .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the metabolic pathways of Lasiocarpine N-oxide in vitro?
In vitro biotransformation studies require liver microsomal preparations (human or rat) with NADPH cofactors to simulate CYP450-mediated metabolism. Time-course experiments (e.g., 5–60 min incubations) track metabolite formation, with controls to confirm enzyme dependency . For Lasiocarpine N-oxide, monitor demethylation, ester cleavage, and dehydrogenation products using data-dependent MS² (ddMS2) workflows. Semi-quantitative approaches are necessary due to variable MS responses between parent compounds and metabolites (e.g., 74% signal for Lasiocarpine N-oxide vs. 100% for Senkirkine) .
Q. How can researchers resolve contradictions in data when quantifying PA N-oxides versus their free bases?
Discrepancies arise from differential ionization efficiencies in MS. For example, Lasiocarpine N-oxide exhibits a 74% MS response relative to Senkirkine, necessitating analyte-specific calibration curves . Cross-validate results using orthogonal techniques like nuclear magnetic resonance (NMR) or ion-mobility spectrometry. Additionally, employ isotopically labeled internal standards (e.g., ¹³C or ¹⁵N analogs) to correct for matrix effects .
Q. What methodological challenges arise in stability studies of Lasiocarpine N-oxide during long-term experimental assays?
Stability issues include degradation under light, heat, or enzymatic activity. For instance, Lasiocarpine recovery drops from 90% to 30% after 60-minute incubations in microsomal assays . Mitigate this by storing samples at -80°C, using amber vials, and adding protease/phosphatase inhibitors. Monitor stability via periodic LC-MS checks and validate with spike-and-recovery experiments .
Q. How can researchers optimize chromatographic resolution for stereoisomers of PA N-oxides like Lasiocarpine N-oxide?
Low-temperature chromatography (e.g., 10°C) with C18 columns and gradient elution (0.1% formic acid in water/acetonitrile) enhances separation of stereoisomers. For example, Lasiocarpine N-oxide elutes at 9.65 min under optimized conditions, distinct from Monocrotaline N-oxide (10.07 min) . Use chiral stationary phases or derivatization agents for unresolved peaks .
Methodological Guidance
Q. What software tools are recommended for processing MS data in PA N-oxide research?
Q. How should researchers address the lack of commercially available reference standards for PA N-oxides?
Synthesize in-house via oxidation of parent PAs (e.g., using m-chloroperbenzoic acid) and validate purity via NMR (¹H, ¹³C) and HRMS. Collaborate with specialized suppliers (e.g., Shanghai SCR-Biotech) for custom synthesis .
Data Interpretation and Reporting
Q. What statistical approaches are suitable for analyzing inter-laboratory variability in PA N-oxide quantification?
Use robust regression models (e.g., weighted least squares) to handle heteroscedasticity. Report relative standard deviations (RSD) for repeatability (<15%) and reproducibility (<20%) per ICH guidelines. Include measurement uncertainty intervals in publications .
Q. How can researchers ensure reproducibility when publishing PA N-oxide methodologies?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Detail experimental protocols in supplementary materials (e.g., SPE conditions, MS parameters).
- Provide raw data files (mzML format) in public repositories like MetaboLights .
- Cross-reference CAS numbers (e.g., 127-30-0 for Lasiocarpine N-oxide) and vendor catalog IDs (e.g., BCN2002) .
Emerging Research Directions
Q. What novel technologies could enhance sensitivity in detecting trace levels of Lasiocarpine N-oxide?
- Ion mobility spectrometry (IMS) : Separates isobaric interferences via collision cross-section differences.
- Ambient ionization MS (e.g., DESI) : Enables direct analysis of plant tissues without extraction .
- Machine learning : Predicts fragmentation patterns and optimizes LC gradients .
Q. How can interdisciplinary approaches advance PA N-oxide toxicity studies?
Integrate omics (metabolomics, proteomics) to map metabolic networks linking N-oxides to hepatotoxicity. Collaborate with ecotoxicologists to assess environmental persistence using OECD 307 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
